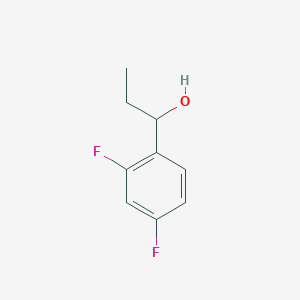

1-(2,4-Difluorophenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O. It is a derivative of phenylpropanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2,4-Difluorophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(2,4-difluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, catalytic hydrogenation using a palladium or platinum catalyst can be employed for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(2,4-difluorophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can yield 1-(2,4-difluorophenyl)propan-1-amine.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: 1-(2,4-Difluorophenyl)propan-1-one

Reduction: 1-(2,4-Difluorophenyl)propan-1-amine

Substitution: Various substituted phenylpropanol derivatives.

Aplicaciones Científicas De Investigación

1-(2,4-Difluorophenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and antibacterial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2,4-difluorophenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. For example, similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of essential biomolecules .

Comparación Con Compuestos Similares

1-(2,4-Difluorophenyl)propan-1-ol can be compared with other similar compounds such as:

Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, an antifungal agent.

Oteseconazole: A novel antifungal agent targeting cytochrome P450 enzymes.

1-(2,4-Difluorophenyl)propan-2-one: A ketone derivative used as an intermediate in organic synthesis

Actividad Biológica

1-(2,4-Difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10F2O. This compound has garnered attention for its potential biological activities, particularly in antifungal applications. It acts primarily as an inhibitor of fungal cytochrome P450 enzymes, specifically targeting the lanosterol 14α-demethylase (CYP51), which plays a crucial role in ergosterol biosynthesis in fungi.

The primary action of this compound is through the inhibition of the CYP51 enzyme. This inhibition disrupts the ergosterol biosynthesis pathway, leading to compromised fungal cell membrane integrity. The detailed mechanism can be summarized as follows:

- Target Enzyme : CYP51 (lanosterol 14α-demethylase)

- Mode of Action : Inhibition of ergosterol biosynthesis

- Result : Disruption of fungal cell membrane

This compound can be synthesized through various methods, including:

- Reduction of 1-(2,4-difluorophenyl)propan-1-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Catalytic Hydrogenation using palladium or platinum catalysts for industrial scale production.

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Reduction | NaBH4 or LiAlH4 in THF or ethanol |

| Catalytic Hydrogenation | Using palladium or platinum catalysts |

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, particularly its antifungal properties. The compound has shown promising results against various fungal strains through its mechanism of action.

Case Studies

- Antifungal Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger with IC50 values indicating significant potency.

- Comparative Analysis : A comparative study with other azole compounds revealed that this compound exhibited superior antifungal activity against resistant strains.

Research Applications

The compound is not only significant in antifungal research but also has potential applications in:

- Medicinal Chemistry : As a lead compound for developing novel antifungal agents.

- Biochemical Research : Investigating enzyme interactions and metabolic pathways.

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJKITUOKIDLEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.